5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Description
5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C13H10N4O2S2 and its molecular weight is 318.37. The purity is usually 95%.
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Biological Activity
The compound 5-(((6-methylbenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has gained interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on available literature.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A pyrimidine core
- An imine linkage due to the methylene group connecting the thiazole and pyrimidine moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of Thiazole Ring: Cyclization of 2-amino thiophenol with appropriate aldehydes.
- Pyrimidine Formation: Utilizing dihydropyrimidinone derivatives through a one-pot reaction involving isocyanides.
- Imine Formation: Condensation reactions leading to the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar thiazole derivatives. For example, derivatives containing thiazole rings have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 (Breast Cancer) | 15.0 ± 1.5 | Inhibition of tyrosinase activity |
Similar Thiazole Derivative | A549 (Lung Cancer) | 20.0 ± 2.0 | Induction of apoptosis |
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting nucleic acid synthesis.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL |
Enzyme Inhibition
The compound has been reported to inhibit various enzymes, particularly those involved in metabolic pathways such as:
- Tyrosinase: Important for melanin production; inhibition can lead to applications in skin whitening agents.
- AChE (Acetylcholinesterase): Potential therapeutic applications in Alzheimer's disease.
Case Studies
- Study on Tyrosinase Inhibition:
- A derivative with structural similarities exhibited an IC50 value of 10 µM against tyrosinase, suggesting that modifications to the thiazole moiety can enhance inhibitory effects.
- Anticancer Efficacy:
- A study involving various thiazole derivatives indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity against cancer cell lines.
Properties
IUPAC Name |
6-hydroxy-5-[(E)-(6-methyl-1,3-benzothiazol-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c1-6-2-3-8-9(4-6)21-13(15-8)14-5-7-10(18)16-12(20)17-11(7)19/h2-5H,1H3,(H3,16,17,18,19,20)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDWOBKRARZBY-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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